Cas no 158144-84-4 (3,5-bis(trifluoromethyl)phenylmethanethiol)
3,5-bis(trifluoromethyl)phenylmethanethiol Chemical and Physical Properties
Names and Identifiers
-
- [3,5-bis(trifluoromethyl)phenyl]methanethiol
- 3,5-Bis(trifluoromethyl)benzyl mercaptan
- CTK8A8813
- ZINC04244666
- AC1MC4Y4
- 3,5-bis(trifluoromethyl)benzyl thiol
- ST51042226
- [3,5-bis(trifluoromethyl)phenyl]methane-1-thiol
- AG-A-48392
- 3,5-Bis(trifluoromethyl)benzyl mercaptan; CTK8A8813; ZINC04244666; AC1MC4Y4; 3,5-bis(trifluoromethyl)benzyl thiol; ST51042226; [3,5-bis(trifluoromethyl)phenyl]methane-1-thiol; AG-A-48392;
- 3,5-bis(trifluoromethyl)phenylmethanethiol
- BGNFDRDLZOVTKY-UHFFFAOYSA-N
- SCHEMBL8824381
- 158144-84-4
- MFCD06798029
- EN300-1288062
- AKOS017559753
- 3,5-Bis(trifluoromethyl)benzylmercaptan
- J-009477
- DTXSID70375772
- (3,5-bis(trifluoromethyl)phenyl)methanethiol
- CS-0267992
-
- MDL: MFCD06798029
- Inchi: 1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
- InChI Key: BGNFDRDLZOVTKY-UHFFFAOYSA-N
- SMILES: SCC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 260.00944034g/mol
- Monoisotopic Mass: 260.00944034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 1Ų
3,5-bis(trifluoromethyl)phenylmethanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024370-1g |
3,5-Bis(trifluoromethyl)benzyl mercaptan |
158144-84-4 | 97% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 024370-5g |
3,5-Bis(trifluoromethyl)benzyl mercaptan |
158144-84-4 | 97% | 5g |
£65.00 | 2022-03-01 | |
| abcr | AB334137-5 g |
3,5-Bis(trifluoromethyl)benzylmercaptan; . |
158144-84-4 | 5g |
€145.80 | 2022-06-10 | ||
| abcr | AB334137-5g |
3,5-Bis(trifluoromethyl)benzylmercaptan; . |
158144-84-4 | 5g |
€528.00 | 2025-04-20 | ||
| Enamine | EN300-1288062-50mg |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
158144-84-4 | 50mg |
$468.0 | 2023-10-01 | ||
| Enamine | EN300-1288062-100mg |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
158144-84-4 | 100mg |
$490.0 | 2023-10-01 | ||
| Enamine | EN300-1288062-250mg |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
158144-84-4 | 250mg |
$513.0 | 2023-10-01 | ||
| Enamine | EN300-1288062-500mg |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
158144-84-4 | 500mg |
$535.0 | 2023-10-01 | ||
| Enamine | EN300-1288062-1000mg |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
158144-84-4 | 1000mg |
$557.0 | 2023-10-01 | ||
| Enamine | EN300-1288062-2500mg |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
158144-84-4 | 2500mg |
$1089.0 | 2023-10-01 |
3,5-bis(trifluoromethyl)phenylmethanethiol Suppliers
3,5-bis(trifluoromethyl)phenylmethanethiol Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3,5-bis(trifluoromethyl)phenylmethanethiol
3,5-Bis(trifluoromethyl)phenylmethanethiol
The compound 3,5-bis(trifluoromethyl)phenylmethanethiol (CAS No. 158144-84-4) is a highly specialized organic sulfur compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, along with a methanethiol group attached to the phenyl ring. The trifluoromethyl groups introduce strong electron-withdrawing effects, which significantly influence the electronic properties of the molecule, making it highly reactive and versatile in chemical reactions.
Recent studies have highlighted the importance of 3,5-bis(trifluoromethyl)phenylmethanethiol in the synthesis of advanced materials, particularly in the development of novel polymers and coatings. The compound's ability to undergo nucleophilic substitution reactions has been exploited in the creation of high-performance materials with enhanced thermal stability and mechanical properties. For instance, researchers have demonstrated that this compound can serve as a building block for constructing fluorinated polymers, which are highly resistant to environmental degradation and exhibit excellent chemical inertness.
In addition to its role in polymer chemistry, 3,5-bis(trifluoromethyl)phenylmethanethiol has also found applications in catalysis. The trifluoromethyl groups enhance the electron-deficient nature of the sulfur atom, making it an effective ligand in transition metal-catalyzed reactions. Recent findings suggest that this compound can act as a stabilizing agent for palladium catalysts, enabling more efficient cross-coupling reactions under mild conditions. This advancement has significant implications for the pharmaceutical and agrochemical industries, where precise control over reaction conditions is crucial for synthesizing complex molecules.
The synthesis of 3,5-bis(trifluoromethyl)phenylmethanethiol typically involves multi-step processes that require careful optimization. One common approach involves the nucleophilic substitution of a suitable precursor with a thiol group. Researchers have reported that the use of polar aprotic solvents and phase-transfer catalysts can significantly improve the reaction yield and purity of the final product. Furthermore, advancements in asymmetric synthesis techniques have enabled the production of enantiomerically enriched versions of this compound, opening new avenues for its application in chiral catalysis and asymmetric drug synthesis.
From an environmental perspective, 3,5-bis(trifluoromethyl)phenylmethanethiol exhibits low toxicity and minimal bioaccumulation potential due to its high fluorine content. This makes it a safer alternative to traditional organosulfur compounds in certain industrial applications. However, its stability under various environmental conditions requires further investigation to ensure sustainable use across different sectors.
In conclusion, 3,5-bis(trifluoromethyl)phenylmethanethiol (CAS No. 158144-84-4) is a versatile compound with promising applications in materials science, catalysis, and organic synthesis. Its unique electronic properties and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across multiple disciplines. As ongoing studies continue to uncover new potential uses for this compound, its role in advancing modern chemistry is expected to grow significantly.
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